![molecular formula C22H19ClN6O2S B605089 Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol CAS No. 1326712-16-6](/img/structure/B605089.png)
Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that has been studied for its potential biological activities . It is composed of a benzothiadiazole ring fused with a pyridine ring, which is further connected to a pyrazole ring and a cyclohexanol group . The compound has been found to bind to TAK1-TAB1, a protein complex involved in cellular signaling .
Molecular Structure Analysis
The molecular structure of this compound has been determined through X-ray diffraction . It is a complex structure with multiple rings and functional groups .Chemical Reactions Analysis
The compound is likely to undergo reactions typical of aromatic compounds, such as nitration and chlorination . It may also undergo reactions at the amino group or the hydroxyl group of the cyclohexanol .Applications De Recherche Scientifique
Synthetic and Theoretical Aspects : The compound has been explored for its potential in synthetic chemistry, particularly in the context of novel rearrangements and transformations. For instance, a study investigated the thermal transformation of related compounds, revealing new pathways for chemical synthesis (Subbotina et al., 2005).
X-ray Structures and Synthesis : Research into the structural characteristics of similar compounds using X-ray diffraction techniques provides insights into their molecular geometry and potential applications in material science or pharmaceuticals (Soriano-Moro et al., 2015).
Antinociceptive Activity and Opioid Receptor Profiles : Some studies have explored the antinociceptive properties of related compounds, evaluating their interactions with opioid receptors. This research may contribute to the development of new pain management therapies (Bays et al., 1989).
Heterocyclic Chemistry : The compound's relevance in the field of heterocyclic chemistry is significant, with studies focusing on the synthesis and reactions of new benzimidazole derivatives and their potential applications (Fikry et al., 2015).
Regioselective and Stereoselective Syntheses : Research into the regioselective and stereoselective synthesis of compounds structurally related to the compound suggests potential applications in creating specific molecular configurations for various uses (Zhao et al., 1993).
Synthesis of Pyrazolinone and Pyrazole Derivatives : There's a focus on the synthesis of novel derivatives, which could have implications in pharmaceutical development and material science (Aly et al., 2004).
Schiff Bases and Co-ordination Chemistry : The transformation of certain functional groups in similar compounds has led to the creation of Schiff bases with potential applications in catalysis and material science (Barz et al., 1997).
Antioxidant and Antitumor Evaluation : Some related compounds have been synthesized and evaluated for their antioxidant and antitumor properties, suggesting potential applications in cancer research and therapy (Hamama et al., 2013).
Cyanoacetamide in Heterocyclic Chemistry : The synthesis and evaluation of derivatives for their antitumor and antioxidant activities highlight the compound's relevance in medicinal chemistry (Bialy & Gouda, 2011).
Crystal Structure Determination : Structural studies provide insights into the molecular configuration and potential applications in various fields, including optoelectronics (Dylong et al., 2021).
Propriétés
Numéro CAS |
1326712-16-6 |
|---|---|
Nom du produit |
Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol |
Formule moléculaire |
C22H19ClN6O2S |
Poids moléculaire |
466.94 |
Nom IUPAC |
trans-4-[4-(7-Amino-2-benzo[1,2,3]thiadiazol-7-yl-3-chloro-furo[2,3-c]pyridin-4-yl)-pyrazol-1-yl]-cyclohexanol |
InChI |
InChI=1S/C22H19ClN6O2S/c23-18-17-15(11-8-26-29(10-11)12-4-6-13(30)7-5-12)9-25-22(24)20(17)31-19(18)14-2-1-3-16-21(14)32-28-27-16/h1-3,8-10,12-13,30H,4-7H2,(H2,24,25)/t12-,13- |
Clé InChI |
IXXBWYJJOYSCNJ-JOCQHMNTSA-N |
SMILES |
O[C@H]1CC[C@H](N2N=CC(C3=CN=C(N)C4=C3C(Cl)=C(C5=C(SN=N6)C6=CC=C5)O4)=C2)CC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ABCFP; ABC FP; ABC-FP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



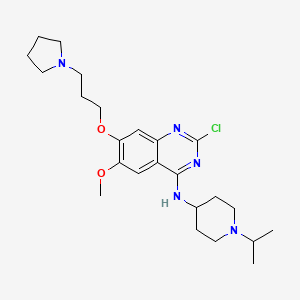
![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
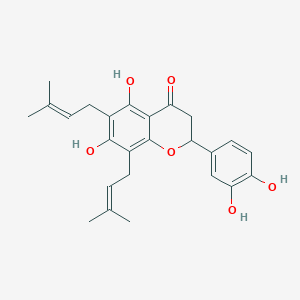

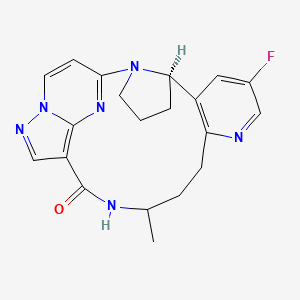
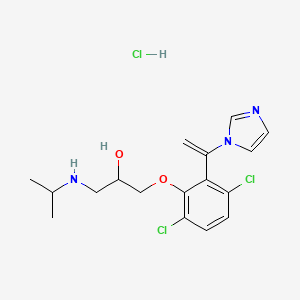


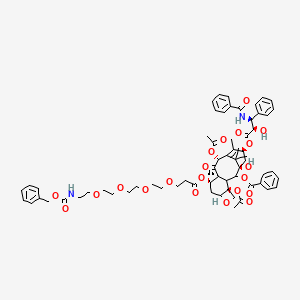
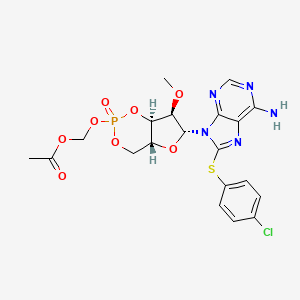
![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)
![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)
![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)